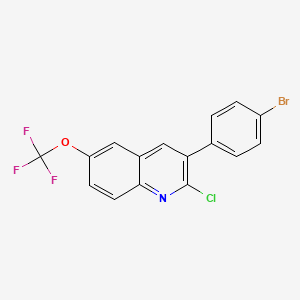

3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline

Description

Properties

Molecular Formula |

C16H8BrClF3NO |

|---|---|

Molecular Weight |

402.59 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C16H8BrClF3NO/c17-11-3-1-9(2-4-11)13-8-10-7-12(23-16(19,20)21)5-6-14(10)22-15(13)18/h1-8H |

InChI Key |

MHYRLNUMGRLBNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)OC(F)(F)F)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The bromophenyl, chloro, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. For example, the bromophenyl group can be introduced using bromobenzene and a suitable catalyst.

Final Assembly: The final compound is assembled by coupling the substituted quinoline with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the bromophenyl or chloro groups, potentially leading to debromination or dechlorination.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and bromophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Debrominated or dechlorinated derivatives.

Substitution: Substituted quinoline derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit diverse biological activities, including antimicrobial properties. Studies have shown that 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline can inhibit various pathogens, making it a candidate for developing new antimicrobial agents. For instance, compounds with similar structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Quinoline derivatives are known for their ability to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that modifications in the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Synthesis of Advanced Materials

This compound serves as a building block in the synthesis of more complex materials, including polymers and nanomaterials. Its unique functional groups allow for various coupling reactions that can yield advanced materials with tailored properties for applications in electronics and photonics .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | DNA intercalation, Enzyme inhibition |

| 4-Chloro-2-(trifluoromethyl)quinoline | Antibacterial | Cell wall synthesis inhibition |

| 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline | Antiviral | Viral replication interference |

Case Study 1: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromophenyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group at position 6 is a common feature in several analogues, suggesting its role in enhancing metabolic stability and lipophilicity .

- Halogen positioning (e.g., Br at 3, 4, or 8) significantly alters steric and electronic profiles.

Physicochemical Properties

Comparative data for select analogues (melting points, molecular weights):

Biological Activity

3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. Its unique molecular structure, featuring a bromophenyl group, a chloro substituent, and a trifluoromethoxy group, enhances its lipophilicity and potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also discussing relevant case studies and research findings.

- Chemical Formula : C15H10BrClF3N

- Molecular Weight : Approximately 371.6 g/mol

- Structural Features : The presence of the trifluoromethoxy group is crucial as it enhances the compound's biological efficacy through improved interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. The trifluoromethoxy group is believed to contribute to enhanced potency against bacterial strains by disrupting cellular processes.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies suggest that quinoline derivatives can interfere with cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Notably, molecular docking studies indicate that this compound may bind effectively to DNA topoisomerases and kinases, which are critical in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Disruption of cellular processes in pathogens | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibition of DNA topoisomerases and kinases | Induces apoptosis in various cancer cell lines |

| Anti-inflammatory | Modulation of inflammatory pathways | Reduces cytokine production in immune cells |

Study on Anticancer Efficacy

In a study published in the Journal of Natural Products, researchers synthesized various quinoline derivatives and evaluated their anticancer properties. The study found that compounds structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values indicated that these compounds could effectively inhibit cell growth at low concentrations .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity of quinoline derivatives against resistant bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of bromine and trifluoromethoxy groups in this compound contributes to its biological efficacy. Structural modifications can significantly affect its activity profile:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | Bromine and chloro substitutions | Antimicrobial |

| 4-Bromoquinoline | Bromine substitution only | Antimalarial |

| 2-Chloro-3-trifluoromethylquinoline | Trifluoromethyl substitution | Anticancer |

The presence of both bromophenyl and trifluoromethoxy groups allows for varied interactions with biological targets, potentially leading to enhanced pharmacological profiles compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of brominated precursors with trifluoromethoxy-substituted intermediates. For example, bromoalkane-phthalimide intermediates are condensed with quinoline scaffolds under reflux in solvents like 1,2-dimethoxyethane (DME) .

- Step 2 : Chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions, monitored by TLC or HPLC .

- Optimization : Reaction yields are improved by controlling temperature (e.g., 80–110°C for bromophenyl coupling) and using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromophenyl integration at δ 7.2–7.8 ppm, trifluoromethoxy at δ 4.3–4.5 ppm). ¹⁹F NMR is critical for verifying trifluoromethoxy groups .

- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₉BrClF₃NO). Contradictions between calculated and observed masses may indicate impurities or isotopic interference, requiring repeat analysis .

- X-ray Crystallography : Used to resolve ambiguous structural assignments (e.g., distinguishing chloro vs. bromo positional isomers) .

Q. What purity standards and analytical methods are recommended for this compound in preclinical studies?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

- TGA/DSC : Assess thermal stability, particularly for trifluoromethoxy groups, which degrade above 200°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., kinases or CYP450 enzymes). The trifluoromethoxy group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Br, Cl, CF₃O) with IC₅₀ values. For example, bromophenyl groups improve π-π stacking in enzyme active sites .

- MD Simulations : Assess conformational stability of the quinoline core under physiological conditions (e.g., solvation in PBS buffer) .

Q. What strategies address contradictory biological data in in vitro vs. in vivo studies?

Answer:

- Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid degradation of the trifluoromethoxy group, which may explain in vivo inactivity .

- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acid derivatives) to improve bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS. Contradictions often arise from poor BBB penetration or protein binding .

Q. How can mechanistic studies differentiate between on-target and off-target effects in cellular assays?

Answer:

- CRISPR Knockout Models : Silence putative targets (e.g., EGFR or PI3K) to confirm pathway-specific activity .

- Chemical Proteomics : Use click chemistry probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins from lysates .

- Dose-Response Curves : EC₅₀ shifts in mutant vs. wild-type cell lines validate target engagement. For example, 10-fold potency loss in kinase-dead mutants confirms on-target effects .

Q. What methodologies validate the environmental impact or degradation pathways of this compound?

Answer:

- Photolysis Studies : Expose to UV light (λ = 365 nm) in aqueous solutions to simulate environmental degradation. Monitor by LC-MS for byproducts like bromophenols or quinoline oxides .

- Ecotoxicology Assays : Test on Daphnia magna or algal cultures to estimate LC₅₀ values. The bromophenyl group shows higher toxicity (LC₅₀ < 1 mg/L) compared to non-halogenated analogs .

- Soil Sorption Experiments : Measure log Kₒc values to assess mobility; trifluoromethoxy groups reduce sorption, increasing groundwater contamination risk .

Methodological Integration

Q. How should researchers integrate findings into broader theoretical frameworks (e.g., drug discovery or materials science)?

Answer:

- Structure-Activity Landscapes : Map substituent effects (e.g., Br vs. Cl) across related quinoline libraries to identify "hot spots" for optimization .

- Collaborative Databases : Contribute data to platforms like PubChem or ChEMBL, ensuring metadata includes synthetic protocols and assay conditions .

- Theoretical Models : Link electronic properties (e.g., Hammett σ values) to biological outcomes, guided by DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.